molecular formula C22H27Cl2NO3 B4973719 [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol

[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol

Cat. No. B4973719
M. Wt: 424.4 g/mol
InChI Key: MGAPEMLRADUNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to a class of compounds known as piperidines, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The exact mechanism of action of [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol is not fully understood. However, it is believed that the compound acts as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic activity. The compound has also been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce the levels of dopamine in the brain, which is responsible for its antipsychotic activity. Additionally, the compound has also been shown to modulate the levels of other neurotransmitters such as serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol is its potent antipsychotic activity. This makes it a promising candidate for the treatment of schizophrenia and other psychotic disorders. However, one of the limitations of the compound is its potential for side effects, which may limit its clinical use.

Future Directions

There are several future directions for the research of [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol. One potential direction is the development of more potent and selective dopamine D2 receptor antagonists for the treatment of schizophrenia and other psychotic disorders. Additionally, the compound could also be investigated for its potential use in the treatment of other psychiatric disorders such as depression and anxiety. Finally, the compound could also be studied for its potential use in other fields such as agriculture and material science.

Synthesis Methods

The synthesis of [3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol can be achieved through a multi-step synthetic route. The first step involves the synthesis of 3-chlorobenzyl chloride, which is then reacted with 2-chloro-4,5-dimethoxybenzylamine to produce the intermediate compound. The intermediate is then reacted with piperidine and subsequently reduced to yield the final product.

Scientific Research Applications

[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antipsychotic activity, making it a promising candidate for the treatment of schizophrenia and other psychotic disorders. Additionally, the compound has also been investigated for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

[1-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-[(3-chlorophenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27Cl2NO3/c1-27-20-10-17(19(24)11-21(20)28-2)13-25-8-4-7-22(14-25,15-26)12-16-5-3-6-18(23)9-16/h3,5-6,9-11,26H,4,7-8,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPEMLRADUNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)piperidin-3-yl]methanol

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